

Technical Guide: Spectroscopic Analysis of 1-Boc-3-Bromo-5-methoxyindole

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Compound of Interest

Compound Name: *1-Boc-3-Bromo-5-methoxyindole*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound **1-Boc-3-bromo-5-methoxyindole** (tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate). While a complete, publicly available, and peer-reviewed dataset for this specific molecule is not readily available, this guide synthesizes predicted data based on the analysis of its chemical structure and publicly available data for analogous compounds.

Molecular Structure and Properties:

- Chemical Name: tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate
- Molecular Formula: C₁₄H₁₆BrNO₃
- Molecular Weight: 326.19 g/mol
- CAS Number: 348640-11-9

Data Presentation

The following tables summarize the predicted spectral data for **1-Boc-3-bromo-5-methoxyindole**. These predictions are based on established principles of NMR and mass spectrometry and data from structurally related molecules.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.8 - 7.9	d	1H	H-4
~ 7.5	s	1H	H-2
~ 7.0	d	1H	H-7
~ 6.8	dd	1H	H-6
~ 3.8	s	3H	-OCH ₃
~ 1.6	s	9H	-C(CH ₃) ₃

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 155	C-5
~ 149	C=O (Boc)
~ 132	C-7a
~ 131	C-3a
~ 125	C-2
~ 116	C-7
~ 114	C-4
~ 102	C-6
~ 95	C-3
~ 84	-C(CH ₃) ₃ (Boc)
~ 56	-OCH ₃
~ 28	-C(CH ₃) ₃ (Boc)

Table 3: Predicted Mass Spectrometry Data

m/z	Interpretation
325/327	$[M]^+$ molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine ($^{79}\text{Br}/^{81}\text{Br}$).
269/271	$[M - \text{C}_4\text{H}_8]^+$, loss of isobutylene from the Boc group.
225/227	$[M - \text{Boc}]^+$, loss of the entire Boc group.
146	$[M - \text{Br} - \text{Boc}]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for compounds such as **1-Boc-3-bromo-5-methoxyindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

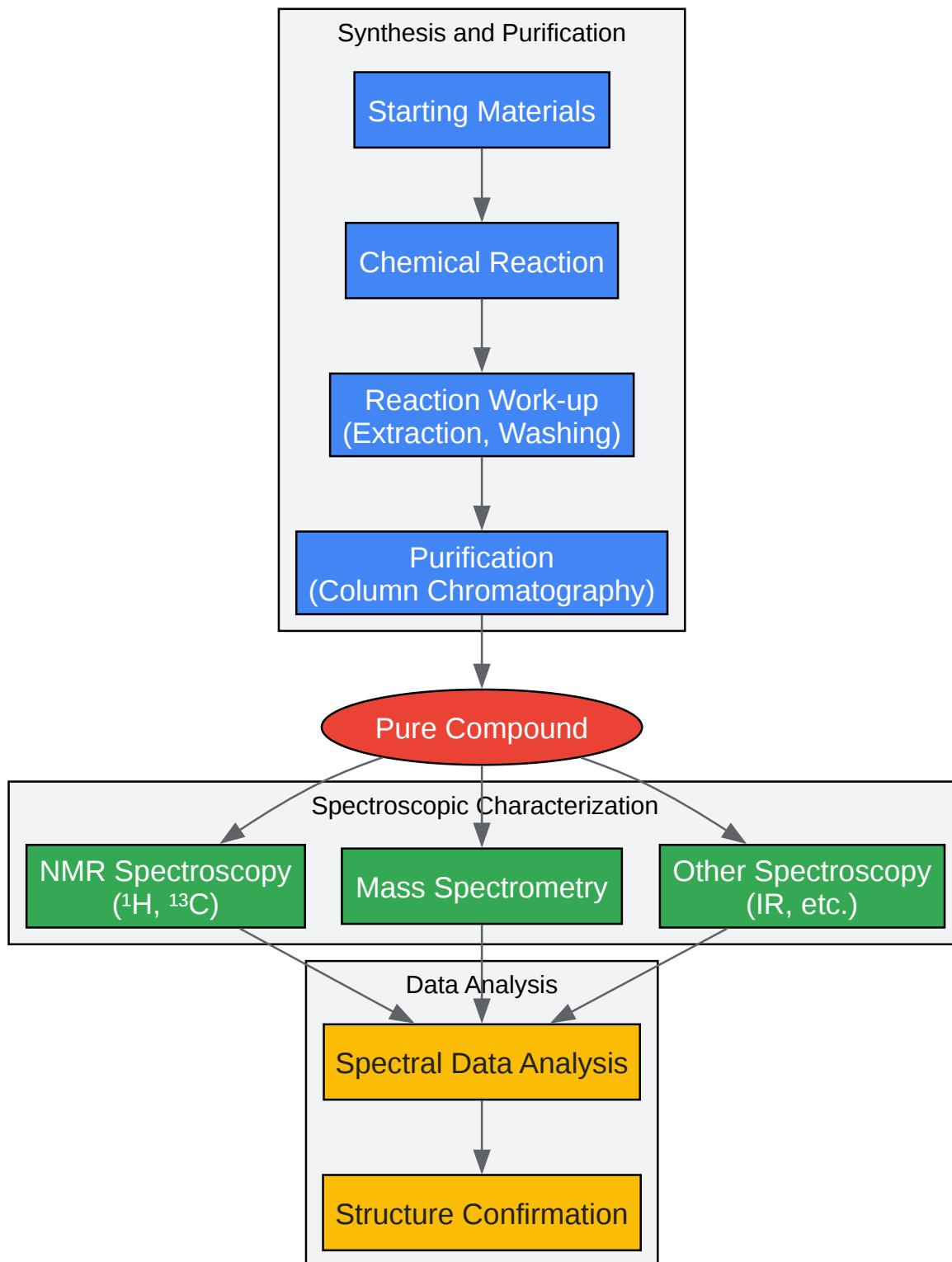
- Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
 - ^{13}C NMR: Spectra are acquired on the same instrument at the corresponding carbon frequency (e.g., 100 MHz or 125 MHz). The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

Mass Spectrometry (MS):

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
 - Instrumentation: The analysis is performed on a mass spectrometer, which could be a quadrupole, time-of-flight (TOF), or ion trap instrument.
 - Analysis: The instrument is operated in positive ion mode to detect the molecular ion $[M]^+$ or common adducts like $[M+H]^+$ or $[M+Na]^+$. The mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like **1-Boc-3-bromo-5-methoxyindole**.



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Caption: Workflow for Synthesis and Characterization.

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